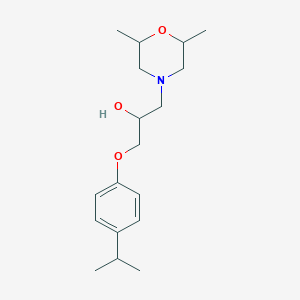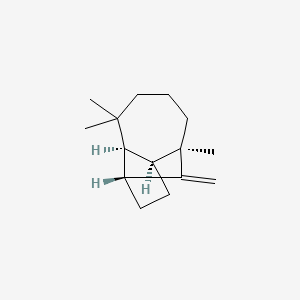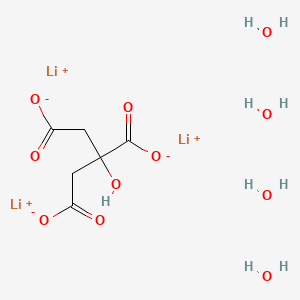![molecular formula C16H13N3O4S B1226268 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1226268.png)
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone is a benzodioxine.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
This compound has been a subject of study in various chemical reactions and synthetic processes. For instance, it has been observed that similar quinone imines react with nucleophiles following a 1,8-addition pattern, as demonstrated in the synthesis of related compounds involving reactions with hydrogen halides and secondary aliphatic and primary aromatic amines (Murashevich et al., 2014). This indicates its potential use in complex chemical syntheses and as a building block in organic chemistry.
Antitumor and Apoptotic Effects
Studies have shown that compounds with similar structures exhibit in vitro antiproliferative activity against various carcinoma cell lines, indicating their potential as novel anticancer agents. These compounds have been observed to induce apoptosis in cancer cells, which is a critical pathway for the development of new cancer therapies (Chew et al., 2006).
Antibacterial and Anti-inflammatory Properties
Research has also explored the antibacterial and anti-inflammatory potential of related compounds. For example, sulfonamides bearing a 1,4-benzodioxin ring have shown good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, suggesting their use in treating bacterial infections (Abbasi et al., 2017). Additionally, the synthesis of benzohydrazide derivatives and their observed biological activities, including insecticidal and anti-nematode effects, further highlights the compound's potential in pharmaceutical applications (Konovalova et al., 2020).
Solvatochromic Properties
The solvatochromic properties of related quinonic compounds have been investigated, demonstrating their use as analytical reagents in screening different solvents (Babu et al., 2010). This suggests potential applications in analytical chemistry for solvent identification and characterization.
Eigenschaften
Produktname |
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone |
|---|---|
Molekularformel |
C16H13N3O4S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dihydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N3O4S/c20-10-2-3-11(12(21)8-10)15-17-18-16(24)19(15)9-1-4-13-14(7-9)23-6-5-22-13/h1-4,7-8,20-21H,5-6H2,(H,18,24) |
InChI-Schlüssel |
FQOSLXVLYVFXEN-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=C(C=C(C=C4)O)O |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=C(C=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1226185.png)
![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1226186.png)

![N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B1226192.png)
![4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B1226196.png)

![N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide](/img/structure/B1226198.png)

![1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea](/img/structure/B1226201.png)




![N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide](/img/structure/B1226209.png)